tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Automated synthesis Protecting group stability DIBAL reduction

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, universally recognized as Garner’s aldehyde, is an N-Boc-protected, cyclic oxazolidine-derived α-amino aldehyde. This compound serves as a configurationally stable, chiral non-racemic synthon for the asymmetric construction of vicinal amino alcohols, sphingolipids, azasugars, and non-proteinogenic amino acids.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 127589-93-9
Cat. No. B104233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
CAS127589-93-9
Synonyms1,1-Dimethylethyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate; 
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C
InChIInChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3
InChIKeyPNJXYVJNOCLJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (CAS 127589-93-9): A Protected Chiral Amino Aldehyde for Stereocontrolled Synthesis


tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, universally recognized as Garner’s aldehyde, is an N-Boc-protected, cyclic oxazolidine-derived α-amino aldehyde [1]. This compound serves as a configurationally stable, chiral non-racemic synthon for the asymmetric construction of vicinal amino alcohols, sphingolipids, azasugars, and non-proteinogenic amino acids [2][3]. Its defining structural features — the tert-butyl carbamate (Boc) nitrogen protection combined with the 2,2-dimethyloxazolidine ring — simultaneously mask the amine and the 1,2-amino alcohol functionality, rendering the α-stereocenter resistant to epimerization while leaving the formyl group available for diastereoselective nucleophilic additions [4].

S
Chiral Synthon
Configurationally stable N-Boc protected α-amino aldehyde for stereocontrolled synthesis
P
Protection Strategy
Orthogonal Boc/oxazolidine masking of amine and 1,2-amino alcohol functionality
W
Workflow Fit
Supports diastereoselective nucleophilic additions and multi-step asymmetric sequences

Why Boc-Oxazolidine Protection Cannot Be Substituted with Cbz, Fmoc, or Unprotected Amino Aldehyde Analogs


The N-Boc-2,2-dimethyloxazolidine architecture of CAS 127589-93-9 is not interchangeable with other N-protected serinal derivatives or acyclic α-amino aldehydes. Unprotected α-amino aldehydes undergo rapid self-condensation and epimerization at the α-carbon, making isolation of enantiopure material impractical [1]. Among N-protected variants, the DIBAL-mediated reduction of the precursor ester to the aldehyde proceeds in only 22% yield for Fmoc and 31% for Cbz analogs, versus 71% for the Boc derivative, due to carbamate cleavage side reactions [2]. Furthermore, the enantiopurity of the final aldehyde is exquisitely sensitive to the base used in the final oxidation step: triethylamine in Swern oxidation reduces enantiomeric excess to ~85% ee, whereas the bulkier Hünig’s base preserves 96–98% ee [3]. Thus, supplier selection based solely on CAS registry without verification of the protecting group identity and enantiopurity specification can inadvertently deliver a product with compromised stereochemical integrity and synthetic utility.

Target
Boc-Garner Aldehyde
71% DIBAL reduction yield; 96–98% ee achievable; orthogonal acid-labile deprotection.
Substitute Risk
Fmoc / Cbz Analogs
22–31% reduction yield due to carbamate cleavage; may not achieve comparable throughput.
Target
Boc-Garner Aldehyde
Moderate anti-selectivity (3:1–6:1) with mild deprotection preserving oxazolidine ring.
Substitute Risk
N-Tosyl Garner Analog
Higher anti-selectivity (8.5:1) but requires harsh reductive deprotection; may limit downstream compatibility.

Quantitative Differentiation Evidence for tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate vs. Closest Analogs


DIBAL Reduction Yield: Boc (71%) Outperforms Fmoc (22%) and Cbz (31%) by 2.3- to 3.2-Fold

In a direct head-to-head automated synthesis, the reduction of the corresponding methyl ester to Garner's aldehyde using DIBAL on ChemKonzert produced the Boc-protected aldehyde in 71% isolated yield, while Fmoc and Cbz analogues gave only 22% and 31% yields respectively. The diminished yields for Fmoc and Cbz were attributed to DIBAL-mediated carbamate cleavage [1].

DIBAL Reduction Yield
Head-to-head
Target: 71% (Boc) Fmoc: 22% | Cbz: 31%
Boc protection enables 2.3- to 3.2-fold higher throughput in automated aldehyde synthesis.
Automated ChemKonzert; DIBAL in CH2Cl2.
Automated synthesis Protecting group stability DIBAL reduction

Enantiopurity in Swern Oxidation: DIPEA Preserves 96–98% ee vs. Triethylamine at 85% ee

The Moffatt-Swern oxidation of the primary alcohol precursor to Garner's aldehyde is highly sensitive to the amine base. Using triethylamine (Et3N) as the base in the standard Swern protocol results in partial racemization, yielding the aldehyde with only 85% enantiomeric excess (ee). In contrast, employing the sterically bulkier N,N-diisopropylethylamine (Hünig's base, DIPEA) suppresses epimerization and produces the aldehyde with 96–98% ee [1][2].

Enantiomeric Excess
Head-to-head
96–98% ee (DIPEA) vs. 85% ee (Et3N)
Base choice in Swern oxidation preserves stereochemical integrity; supports >95% ee targets.
DIPEA protocol recommended for highest ee.
Swern oxidation Enantiomeric excess Base selection

Overall Synthetic Yield: Campbell-Weinreb Route (88%) vs. Garner Original (46–58%) and Dondoni (75–85%)

The four-step Campbell procedure, employing a Weinreb amide intermediate followed by LiAlH4 reduction at −15 °C without racemization, delivers the (R)-Garner aldehyde in 88% overall yield from D-serine [1]. This compares favorably to the original Garner ester-reduction route (46–58% overall yield) and the Dondoni reduction-oxidation route (75–85% overall yield, but requiring an additional oxidation step) [2]. The Koskinen direct DIBAL-reduction procedure achieves 66–71% yield with 97% ee at 0.5 mol scale [2].

Overall Synthetic Yield
Cross-study
Campbell-Weinreb: 88% Garner original: 46–58% | Dondoni: 75–85%
Campbell route offers highest mass efficiency for bulk procurement decisions.
All routes from D-/L-serine; purified isolated yield.
Process efficiency Weinreb amide reduction Overall yield

Diastereoselectivity in Vinyl Grignard Additions: N-Boc (3:1–6:1 anti) vs. N-Tosyl (8.5:1 anti) – Predictable anti-Selectivity

Nucleophilic addition of vinyl Grignard reagents to N-Boc Garner's aldehyde proceeds with anti-diastereoselectivity ranging from 3:1 to 6:1 (anti/syn), depending on solvent and temperature [1]. The N-tosyl analogue of Garner's aldehyde enhances this anti-selectivity to 8.5:1 under comparable conditions [2]. While the N-tosyl variant offers higher diastereoselectivity, the N-Boc group is cleavable under mild acidic conditions (TFA or HCl/dioxane) without affecting the oxazolidine ring, whereas tosyl deprotection requires harsher reductive conditions (Na/naphthalene or SmI2) that may compromise sensitive functionalities [2].

Diastereoselectivity
Cross-study
N-Boc: 3:1 to 6:1 anti/syn N-Tosyl: 8.5:1 anti/syn
N-Boc offers balanced anti-selectivity with orthogonal, mild deprotection.
Vinylmagnesium bromide, THF/Et2O, -78 °C to 0 °C.
Grignard addition Anti-selectivity Protecting group effect

Configurational Stability: Oxazolidine Ring Suppresses Epimerization, Enabling Multi-Step Sequences Without Racemization

Unprotected α-amino aldehydes undergo rapid epimerization at the α-carbon via imine-enamine tautomerization and self-condensation, precluding their isolation and use in multi-step asymmetric synthesis. In Garner's aldehyde, the 2,2-dimethyloxazolidine ring locks the α-amino alcohol motif in a rigid cyclic framework that dramatically retards epimerization. Under Wittig olefination conditions with n-BuLi as base, Garner's aldehyde exhibits partial epimerization (5–7% loss of ee, from ~97% ee to 93–95% ee) [1], whereas acyclic N-Boc-α-amino aldehydes racemize completely under analogous basic conditions [2]. A chiral Garner aldehyde derivative has also been shown to undergo redox-neutral oxazolone formation without racemization, further demonstrating the ring's protective effect [3].

Configurational Stability
Class-level
≤7% ee loss under Wittig conditions
Oxazolidine ring suppresses epimerization; essential for multi-step synthesis.
Acyclic analogs racemize completely under similar conditions.
Epimerization resistance Configurational stability α-Amino aldehyde

Commercial Purity Specifications: ≥98% (Boc-Garner Aldehyde, CAS 127589-93-9) vs. 95% for (R)-Enantiomer and (S)-Enantiomer Individual Isomers

The racemic or unspecified stereochemistry Boc-Garner aldehyde (CAS 127589-93-9) is routinely available from multiple major vendors at ≥97–98% purity by GC or HPLC, with supporting Certificates of Analysis including NMR, HPLC, and GC data . In contrast, the enantiomerically pure (R)-form (CAS 95715-87-0) is typically supplied at >95.0% (GC) , and the (S)-form (CAS 102308-32-7) at 95% . The 3-percentage-point purity gap translates to a 1.5- to 2.5-fold difference in the maximum possible level of impurities, which may include the over-reduced alcohol byproduct (up to 6% methyl ester impurity reported in some (R)-enantiomer lots ).

Commercial Purity
Data to verify
≥97–98% (Boc) vs. 95% (R/S isomers)
Higher baseline purity may reduce re-purification needs and yield variability.
Supplier-reported GC/HPLC area% specifications.
Chemical purity Vendor specification Quality control

High-Impact Application Scenarios for tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate Based on Quantitative Differentiation Evidence


Multi-Step Asymmetric Synthesis of Sphingolipids and Ceramides Requiring Stable α-Amino Aldehyde Intermediates

The configurational stability conferred by the oxazolidine ring [Evidence Item 5] enables Garner's aldehyde to survive multiple carbon-carbon bond-forming steps (Wittig olefination, Grignard addition, aldol reaction) without significant loss of enantiopurity (≤7% ee erosion). This makes it the chiral building block of choice for the stereocontrolled construction of sphingosine, ceramide, and phytosphingosine frameworks, where stereochemical integrity at the α-amino carbon is essential for biological activity [1].

Large-Scale Production of Chiral Amino Alcohol Pharmacophores via the High-Yield Weinreb Amide Route

When procuring Garner's aldehyde for process-scale synthesis of drug candidates containing a 1,2-amino alcohol motif, sourcing material manufactured via the Campbell-Weinreb procedure (88% overall yield, [Evidence Item 3]) rather than the original Garner route (46–58%) provides a significant cost-of-goods advantage. This is directly relevant to the kilogram-scale synthesis of protease inhibitor intermediates, azasugar-based therapeutics, and β-hydroxy-α-amino acid building blocks [2].

Automated Library Synthesis of Chiral Amino Alcohol Derivatives Using ChemKonzert-Compatible Protocols

The demonstrated compatibility of Boc-Garner aldehyde with automated solution-phase synthesis platforms (ChemKonzert) and its 71% reduction yield [Evidence Item 1] support its use in automated parallel synthesis workflows for constructing libraries of chiral vicinal amino alcohols. The superior yield over Fmoc (22%) and Cbz (31%) analogs directly translates to higher library success rates and reduced resynthesis requirements [3].

Synthesis of Enantiopure Natural Products Where Orthogonal N-Boc Deprotection Is Required

The mild acid-lability of the Boc group (TFA or HCl/dioxane) combined with the acid-stability of the oxazolidine ring allows selective amine unveiling without disturbing the protected 1,2-diol [Evidence Item 4]. This orthogonal deprotection strategy is essential in the total synthesis of polyoxin nucleoside antibiotics, calicheamicin amino sugar components, and glycosyl amino acid conjugates, where N-Tosyl analogs would require incompatible reductive deprotection conditions [4].

Application
Selection Property
Validation Focus
Sphingolipid & Ceramide Synthesis
Configurational stability under C-C bond-forming steps
Monitor enantiomeric excess after Wittig or Grignard additions
Process-Scale Amino Alcohol Pharmacophores
High-yielding synthetic route (Weinreb amide)
Verify overall yield and cost-of-goods for multi-gram procurement
Automated Parallel Synthesis Libraries
Compatibility with automated solution-phase platforms
Confirm DIBAL reduction yield and purity on automated synthesizer
Natural Product Total Synthesis
Orthogonal acid-labile N-Boc deprotection
Validate selective amine unveiling without oxazolidine ring opening

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